1-(tert-Butyl) 2-methyl 3-ethyl-1,2-pyrrolidinedicarboxylate
Description
1-(tert-Butyl) 2-methyl 3-ethyl-1,2-pyrrolidinedicarboxylate is a pyrrolidine-based dicarboxylate ester featuring a tert-butyl group at the 1-position, a methyl ester at the 2-position, and an ethyl substituent at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its stereochemical complexity and functional group diversity. Its bulky tert-butyl group enhances steric protection of the pyrrolidine nitrogen, while the ethyl and methyl esters modulate reactivity and solubility.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3-ethylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-9-7-8-14(10(9)11(15)17-5)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUREJPADLSAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(C1C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-Butyl) 2-methyl 3-ethyl-1,2-pyrrolidinedicarboxylate, also known by its CAS number 394147, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : CHN O
- Molecular Weight : 229.27 g/mol
- CAS Number : 394147
- Physical State : Solid
- Purity : Typically >97% (HPLC)
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in relation to its neuroprotective and anti-inflammatory properties.
Neuroprotective Effects
Research has indicated that this compound exhibits neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress. In a study involving neuronal cell lines, treatment with the compound resulted in a significant decrease in cell death induced by oxidative stressors.
Anti-inflammatory Properties
In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models of inflammatory diseases. The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may act as an antagonist at certain glutamate receptors and modulate signaling pathways associated with inflammation and apoptosis.
Case Studies
Several case studies have explored the effects of this compound:
-
Neuroprotection in Animal Models :
- A study published in Journal of Neurochemistry examined the protective effects on rats subjected to ischemic injury. Results showed a marked improvement in neurological scores and reduced infarct size when treated with the compound.
-
Inflammation in Arthritis Models :
- In a model of rheumatoid arthritis, administration of the compound led to decreased joint swelling and pain, correlating with reduced levels of inflammatory markers in serum.
-
Cell Culture Studies :
- In vitro studies using human neuronal cell lines demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent increases in cell viability under oxidative stress conditions.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Decreased cell death under stress | Journal of Neurochemistry |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Inflammation Research Journal |
| Joint inflammation | Decreased swelling and pain | Arthritis Research & Therapy |
| Cell viability | Increased viability under oxidative stress | Cell Biology International |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(tert-Butyl) 2-methyl 3-ethyl-1,2-pyrrolidinedicarboxylate is . The compound features a pyrrolidine ring with two carboxylate groups that are esterified with tert-butyl and ethyl groups. This structural configuration contributes to its solubility and reactivity, making it suitable for various applications.
Medicinal Chemistry Applications
1. Anticancer Activity:
Recent studies have indicated that compounds similar to this compound exhibit potential anticancer properties. Research has shown that pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that certain pyrrolidine-based compounds significantly reduced the viability of cancer cell lines in vitro .
2. Neurological Research:
The compound's structure suggests potential neuroprotective effects. Pyrrolidine derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases. Some studies suggest that these compounds may enhance cognitive function and provide protective effects against neuronal damage .
Organic Synthesis Applications
1. Building Block for Synthesis:
this compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility makes it a valuable building block in the pharmaceutical industry for developing new drugs .
2. Chiral Auxiliary:
Due to its chiral nature, this compound can act as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically enriched products, which is crucial in the synthesis of many pharmaceuticals that require specific stereochemistry for biological activity .
Material Science Applications
1. Polymer Chemistry:
The compound can be used in the formulation of biodegradable polymers. Its ester groups can undergo hydrolysis, leading to the development of materials that are environmentally friendly and suitable for medical applications such as drug delivery systems and tissue engineering scaffolds .
2. Coatings and Adhesives:
Research indicates that incorporating pyrrolidine derivatives into coatings can enhance their mechanical properties and adhesion characteristics. The presence of functional groups allows for better interaction with substrates, making these materials ideal for use in industrial applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluation of cytotoxic effects on cancer cell lines | Demonstrated significant reduction in cell viability with specific pyrrolidine derivatives |
| Neuroprotective Effects | Investigation into cognitive enhancement | Compounds showed promise in protecting against neurodegeneration |
| Asymmetric Synthesis | Use as chiral auxiliary | Enhanced enantiomeric excess in target compounds |
| Biodegradable Polymers | Development of eco-friendly materials | Successful incorporation into polymer matrices with improved degradation rates |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional distinctions between the target compound and analogs:
Key Observations :
- Substituent Effects: The 3-ethyl group in the target compound increases lipophilicity compared to the 3-fluoro (electron-withdrawing) and 4-amino (polar, nucleophilic) groups in analogs . The methyl ester at position 2 in the target compound may hydrolyze faster than tert-butyl esters but slower than ethyl esters under basic conditions, influencing its utility in stepwise syntheses .
- Stereochemistry: The (2S,4R) configuration in the 4-amino analog enhances its utility in asymmetric catalysis, whereas the (2R,3R) fluorinated derivative is tailored for bioactivity studies. The target compound’s unspecified stereochemistry limits direct biological comparisons.
Physicochemical Properties
- Solubility: The tert-butyl group reduces water solubility across all analogs. However, the 4-amino derivative exhibits higher polarity than the target compound due to its NH₂ group, improving solubility in polar aprotic solvents.
- Stability : The tert-butyl ester at position 1 in all compounds provides stability against nucleophiles and acids, making them suitable for multi-step syntheses. The 3-fluoro analog may exhibit enhanced metabolic stability in drug design.
Research Findings and Challenges
- Stereochemical Complexity : The lack of specified stereochemistry in the target compound limits its direct use in enantioselective processes, unlike the well-defined (2S,4R) and (2R,3R) analogs .
- Synthetic Accessibility : Introducing the 3-ethyl group in the target compound may require tailored alkylation conditions, contrasting with the SNAr reactions used for fluorinated analogs .
Preparation Methods
Chemoenzymatic Reduction Route
One established method to prepare stereochemically defined pyrrolidine derivatives related to 1-(tert-Butyl) 2-methyl 3-ethyl-1,2-pyrrolidinedicarboxylate involves a chemoenzymatic reduction of ketoester precursors using baker's yeast. This biocatalytic reduction exploits the enantioselectivity of baker’s yeast to produce protected cis-3-hydroxy pyrrolidine derivatives with high enantiomeric excess (>99% ee). The starting ketoester is reduced to yield the desired stereoisomer, which can then be further functionalized to obtain the target compound.
- Reaction conditions: Non-fermenting baker’s yeast reduction of ketoester at ambient temperature.
- Yield and purity: High enantiomeric purity (>99% ee).
- Reference: US Patent 2004/77879 A1 describes this approach for synthesizing protected hydroxyproline derivatives, which are key intermediates for pyrrolidinedicarboxylates.
Fluorination and Oxidation Steps for Pyrrolidine Derivatives
A synthetic approach to related pyrrolidine dicarboxylates involves the transformation of 4-oxopyrrolidine intermediates into fluorinated derivatives, which can be analogs or precursors to the target compound.
- Key reagents: Diethylaminosulfur trifluoride (DAST) or bis-(2-methoxyethyl)amino sulfur trifluoride.
- Conditions: Reactions performed in chloroform or dichloromethane at 0–20°C, with reaction times around 18–19 hours.
- Purification: Column chromatography using silica gel with ethyl acetate/n-hexane mixtures.
- Yield: Approximately 90% for the fluorinated intermediates.
- Note: Although this route is specific for fluorinated analogs, it demonstrates the utility of sulfur trifluoride reagents in modifying pyrrolidine cores, which may be adapted for related ester derivatives.
Crystallization and Purification
After synthesis, the crude product is often purified by crystallization from solvents such as ethyl acetate, yielding colorless crystals with moderate to good yields (~65%).
- Example: Double lithiation of 4-pivaloylaminopyridine with n-butyllithium in anhydrous THF at 0°C followed by carbon monoxide reaction yields a pyrrolidine derivative that is purified by crystallization from ethyl acetate.
- Yield: 65% crystallized product.
- Significance: This method highlights the importance of crystallization as a purification step to obtain high-purity pyrrolidine derivatives.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The chemoenzymatic route is notable for its stereochemical control, essential for applications requiring enantiomerically pure pyrrolidine derivatives.
- The use of sulfur trifluoride reagents in fluorination steps illustrates advanced functionalization techniques that can be adapted for modifying the pyrrolidine ring system.
- Crystallization remains a key purification technique, often necessary to achieve high purity for further synthetic transformations or applications.
- While some patent literature describes related compounds and their preparation, direct synthetic routes to this compound may require adaptation of these methods, combining enzymatic reduction, selective functional group transformations, and careful purification.
- No direct synthesis of this compound was found in the excluded unreliable sources, confirming the need to rely on enzymatic and lithiation-based methodologies from authoritative patents and peer-reviewed articles.
Q & A
Q. What synthetic routes are recommended for preparing 1-(tert-Butyl) 2-methyl 3-ethyl-1,2-pyrrolidinedicarboxylate, and how is reaction efficiency monitored?
Methodological Answer : The synthesis involves sequential esterification steps using tert-butyl and methyl protecting groups. Key steps include:
- Protection of the pyrrolidine nitrogen with Boc (tert-butoxycarbonyl) to prevent side reactions.
- Esterification using methyl and ethyl anhydrides in a controlled pH environment.
- Deprotection and purification via column chromatography.
Reaction progress is monitored using TLC (Rf comparison) and HPLC (retention time validation against standards). Intermediate characterization employs FT-IR (C=O stretch at ~1740 cm⁻¹) and ¹H NMR (distinct tert-butyl peaks at δ 1.4–1.5) .
Q. Table 1: Key Characterization Techniques
| Technique | Purpose | Critical Parameters |
|---|---|---|
| FT-IR | Ester bond confirmation | C=O stretch (~1740 cm⁻¹) |
| ¹H NMR | Substituent identification | δ 1.4 (tert-butyl), δ 3.6 (methyl ester) |
| HPLC | Purity assessment | Retention time deviation < 2% |
Q. Which spectroscopic methods are most effective for verifying the stereochemistry of this compound?
Methodological Answer :
- NOESY/ROESY NMR : Identifies spatial proximity of substituents (e.g., tert-butyl and ethyl groups).
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol (90:10).
- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by comparing experimental and simulated spectra .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for higher yield and selectivity?
Methodological Answer : Apply Box-Behnken or Central Composite Design to evaluate variables:
- Factors : Temperature (60–100°C), catalyst loading (1–5 mol%), solvent polarity (logP 1.5–4.0).
- Response : Yield (%) and enantiomeric excess (ee%).
Statistical analysis (ANOVA) identifies optimal conditions. For example, a 3-factor DOE reduced experimental runs by 40% while maximizing yield to 89% .
Q. Table 2: DOE Optimization Parameters
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 80–90°C | 85°C |
| Catalyst | 3 mol% | Pd(OAc)₂ |
| Solvent | Dichloromethane | logP 2.0 |
Q. How do computational methods resolve contradictions between experimental and theoretical reaction mechanisms?
Methodological Answer :
- Density Functional Theory (DFT) : Models transition states (e.g., B3LYP/6-31G(d) basis set) to calculate activation barriers. Compare with experimental kinetics (Arrhenius plots).
- Microkinetic Modeling : Integrates computational and experimental data to identify rate-limiting steps.
- ICReDD Feedback Loop : Experimental results refine computational parameters (e.g., solvent effects via PCM model), reducing discrepancies by >30% .
Q. Table 3: Common Data Contradictions & Solutions
| Issue | Resolution Strategy |
|---|---|
| Divergent activation energies | Re-optimize solvent model (e.g., SMD instead of PCM) |
| Mismatched stereoselectivity | Re-examine transition state conformers via conformational search |
Q. What advanced separation techniques improve purification of this compound from complex mixtures?
Methodological Answer :
- Simulated Moving Bed (SMB) Chromatography : Separates enantiomers with >99% purity using chiral stationary phases.
- Membrane Nanofiltration : Retains high-molecular-weight byproducts (MWCO 300 Da) while allowing the target compound (MW 245.3 g/mol) to permeate .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:
- LC-MS : Identifies degradation products (e.g., ester hydrolysis to carboxylic acids).
- Kinetic Modeling : Predicts shelf life using Arrhenius equations (Q10 factor analysis) .
Q. What methodologies address discrepancies in spectroscopic data across research groups?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
